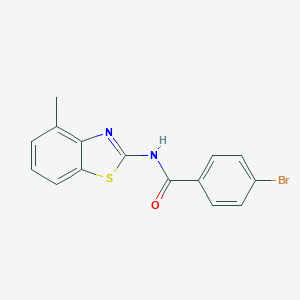

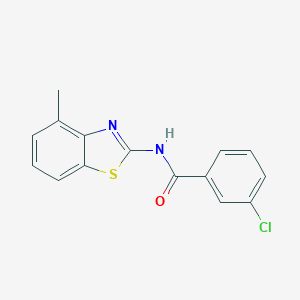

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that contains a benzothiazole moiety . Benzothiazoles are organic heterobicyclic compounds that are part of the organonitrogen heterocyclic compound family .

Synthesis Analysis

The synthesis of benzothiazoles, such as 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Molecular Structure Analysis

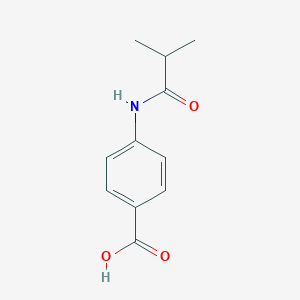

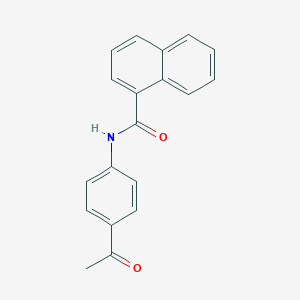

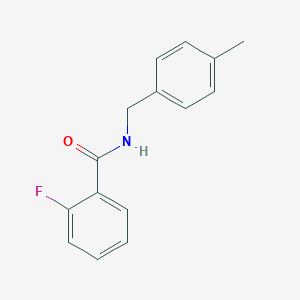

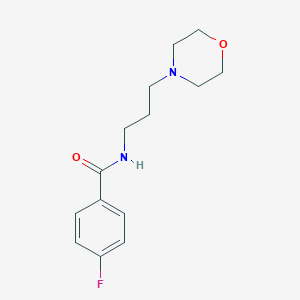

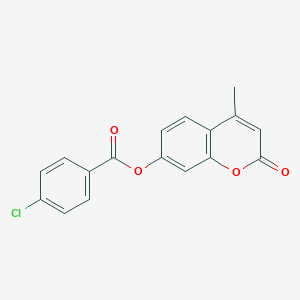

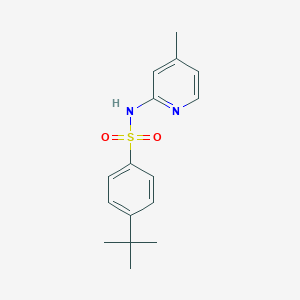

The molecular structure of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be found in various databases . The molecular formula is C15H11ClN2OS and the molecular weight is 302.77864 .Chemical Reactions Analysis

The chemical reactions involving 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide include its molecular formula (C15H11ClN2OS), molecular weight (302.77864), and other properties .Scientific Research Applications

Antitumoral Activity

Compounds similar to “3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” have been shown to possess antitumoral effects in preclinical assays. These effects are often studied at the cellular and molecular levels to understand their mechanisms of action .

Antibacterial Effects

Structural analogs of the compound have demonstrated preliminary in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .

Anti-HIV Activity

Indole derivatives, which share some structural similarities with benzothiazoles, have been noted for their anti-HIV properties. This suggests potential research avenues for “3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” in anti-HIV activity .

Anti-tubercular Agents

Related compounds have been designed and synthesized to evaluate their anti-tubercular activity against Mycobacterium tuberculosis. This indicates a possible application in tuberculosis therapy .

Inhibition of Cell Proliferation

Some synthetic compounds structurally related to benzamide derivatives have shown significant effects on the proliferation of cancer cells, such as multiple myeloma cells, by inhibiting specific proteins involved in cell growth .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the growth ofMycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit the growth ofMycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and replication .

Safety and Hazards

properties

IUPAC Name |

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTBETGCVAQEGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B472887.png)

![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B472909.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B472919.png)

![N-(2-Methoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B472969.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B473014.png)